Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and dinitrophenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate typically involves multiple steps. The starting material, 3,5-dibromo-4-hydroxybenzaldehyde, is first synthesized through bromination of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,4-dinitrophenylhydroxylamine under specific conditions to form the oxime derivative. The final step involves the addition of potassium ions to form the potassium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The presence of bromine and nitro groups enhances its reactivity and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the dinitrophenyl oxime moiety.
4-Hydroxybenzaldehyde: Lacks the bromine and dinitrophenyl groups, making it less reactive.
2,4-Dinitrophenylhydroxylamine: Contains the dinitrophenyl group but lacks the bromine and hydroxyl groups.
Uniqueness
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is unique due to the combination of bromine, hydroxyl, and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
94199-48-1 |
---|---|
Molecular Formula |
C13H6Br2KN3O6 |
Molecular Weight |
499.11 g/mol |
IUPAC Name |
potassium;2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenolate |
InChI |
InChI=1S/C13H7Br2N3O6.K/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23;/h1-6,19H;/q;+1/p-1/b16-6+; |
InChI Key |
IJBAAOLWWTVBOB-FPUQOWELSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)[O-])Br.[K+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)[O-])Br.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.